molecular formula C11H11NO3 B15333539 1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene

1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene

Cat. No.: B15333539
M. Wt: 205.21 g/mol
InChI Key: OVBQTAVKPNPFFY-UHFFFAOYSA-N
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Description

1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene is an organic compound with the molecular formula C11H11NO3 It is characterized by the presence of a nitro group and an ether linkage involving a butynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene typically involves the reaction of 2-nitrophenol with 2-methyl-3-butyn-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The butynyl group can also participate in reactions with biological molecules, potentially disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of its nitro and butynyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-(2-methylbut-3-yn-2-yloxy)-2-nitrobenzene

InChI

InChI=1S/C11H11NO3/c1-4-11(2,3)15-10-8-6-5-7-9(10)12(13)14/h1,5-8H,2-3H3

InChI Key

OVBQTAVKPNPFFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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